l-Pipecolic acid l-Pipecolic acid Pipecolic acid is a piperidinemonocarboxylic acid in which the carboxy group is located at position C-2. It is a conjugate acid of a pipecolate.
Pipecolic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Pipecolic acid is a natural product found in Angelica gigas, Slafractonia leguminicola, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 3105-95-1
VCID: VC21537785
InChI: InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)
SMILES: C1CCNC(C1)C(=O)O
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

l-Pipecolic acid

CAS No.: 3105-95-1

VCID: VC21537785

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

l-Pipecolic acid - 3105-95-1

Description

L-Pipecolic acid, also known as L-pipecolate, is a cyclic imino acid that plays a significant role in various biological processes. It is a derivative of the amino acid lysine and is not encoded genetically like other amino acids. L-Pipecolic acid is a chiral compound, with the L-form being the more common stereoisomer. It is a colorless solid and contains both imino (>C=NH) and carboxyl (-C(=O)-OH) functional groups .

Biosynthesis and Metabolic Pathways

L-Pipecolic acid is produced during the degradation of lysine. It is an intermediate in the catabolic pathway of lysine and can accumulate in body fluids under certain conditions, such as genetic peroxisomal disorders like Zellweger syndrome and neonatal adrenoleukodystrophy . The enzyme delta1-piperideine-2-carboxylate reductase (EC 1.5.1.21) is involved in this pathway .

Biological Roles and Applications

L-Pipecolic acid serves as a compatible solute in microorganisms, helping them maintain osmotic balance under stress conditions . It is also involved in the synthesis of natural bioactive molecules and plays roles in interactions between organisms . In medicine, elevated levels of L-pipecolic acid have been associated with certain conditions, such as chronic liver diseases and genetic disorders .

Research Findings and Clinical Significance

Research has shown that L-pipecolic acid levels are elevated in patients with chronic liver diseases and in infants with genetic peroxisomal disorders . It is also linked to some forms of epilepsy, such as pyridoxine-dependent epilepsy, where pipecolic acidemia can occur . The compound's role as a compatible solute in microorganisms highlights its potential in understanding microbial stress responses .

Table 2: Conditions Associated with Elevated L-Pipecolic Acid Levels

ConditionDescription
Zellweger SyndromeGenetic peroxisomal disorder
Neonatal AdrenoleukodystrophyGenetic peroxisomal disorder
Infantile Refsum DiseaseGenetic peroxisomal disorder
Chronic Liver DiseasesElevated levels observed in patients
Pyridoxine-Dependent EpilepsyAssociated with pipecolic acidemia
CAS No. 3105-95-1
Product Name l-Pipecolic acid
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name piperidine-2-carboxylic acid
Standard InChI InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)
Standard InChIKey HXEACLLIILLPRG-UHFFFAOYSA-N
Isomeric SMILES C1CCN[C@@H](C1)C(=O)O
SMILES C1CCNC(C1)C(=O)O
Canonical SMILES C1CCNC(C1)C(=O)O
Melting Point 264 °C
Physical Description Solid
Related CAS 69470-51-5 (mono-potassium salt)
15862-86-9 (hydrochloride salt/solvate)
Solubility 314 mg/mL
Synonyms l-Pipecolicacid;3105-95-1;(S)-Piperidine-2-carboxylicacid;L-Homoproline;L-Pipecolinicacid;(S)-(-)-2-Piperidinecarboxylicacid;(S)-pipecolicacid;L-pipecolate;l-piperidine-2-carboxylicacid;(l)-pipecolicacid;l(-)-pipecolinicacid;(2S)-piperidine-2-carboxylicacid;(-)-Pipecolicacid;l-homopro;(S)-2-Piperidinecarboxylicacid;L-Pipecolinate;h-homopro-oh;L-(-)-Pipecolinicacid;h-hopro-oh;(S)-(-)-pipecolicacid;(S)-Pipecolinate;(-)-Pipecolate;L-(-)-Pipecolate;(S)-Pipecolinicacid;(S)-pipecolate
PubChem Compound 849
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator